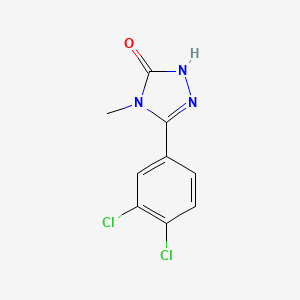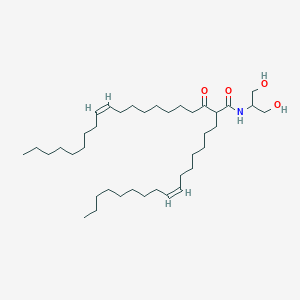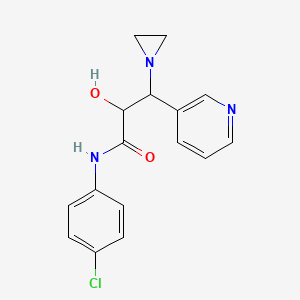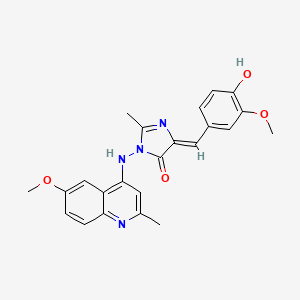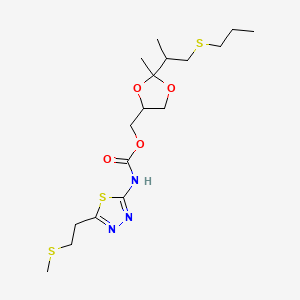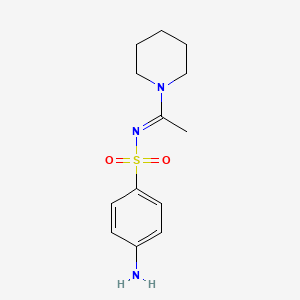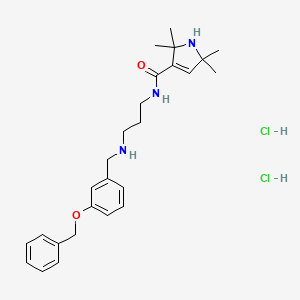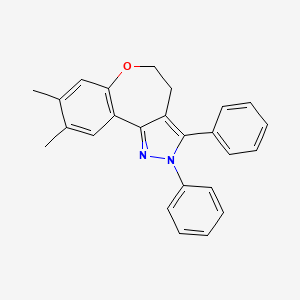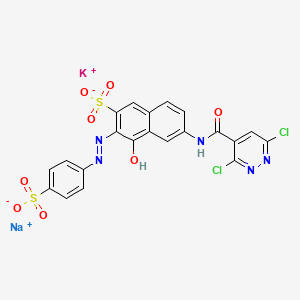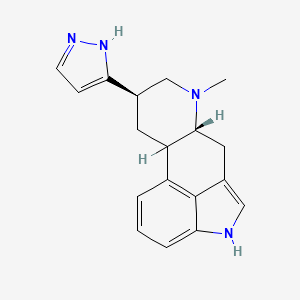
6-Methyl-8-beta-(pyrazol-3-yl)ergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-8-beta-(pyrazol-3-yl)ergoline is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The presence of the pyrazole ring in the ergoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(pyrazol-3-yl)ergoline typically involves multiple steps, starting from basic ergoline structures. One common method involves the introduction of the pyrazole ring through a cyclization reaction. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the pyrazole ring.
For instance, a common synthetic route might involve the reaction of an ergoline derivative with a pyrazole precursor under acidic or basic conditions. The reaction may be carried out in solvents like ethanol or methanol, with catalysts such as palladium or copper to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-beta-(pyrazol-3-yl)ergoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions would result in various substituted pyrazole derivatives.
Scientific Research Applications
6-Methyl-8-beta-(pyrazol-3-yl)ergoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-8-beta-(pyrazol-3-yl)ergoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-8-beta-(pyrazol-3-yl)ergoline: Unique due to the presence of both the ergoline and pyrazole moieties.
8-beta-(pyrazol-3-yl)ergoline: Lacks the methyl group at the 6-position, which may affect its biological activity.
6-Methyl-ergoline: Does not contain the pyrazole ring, resulting in different chemical and biological properties.
Uniqueness
The combination of the ergoline and pyrazole structures in this compound provides a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
CAS No. |
116979-32-9 |
|---|---|
Molecular Formula |
C18H20N4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(6aR,9R)-7-methyl-9-(1H-pyrazol-5-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H20N4/c1-22-10-12(15-5-6-20-21-15)7-14-13-3-2-4-16-18(13)11(9-19-16)8-17(14)22/h2-6,9,12,14,17,19H,7-8,10H2,1H3,(H,20,21)/t12-,14?,17-/m1/s1 |
InChI Key |
NRLZOXBFNXPDKJ-ZYFOBHMOSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=CC=NN5 |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=CC=NN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


